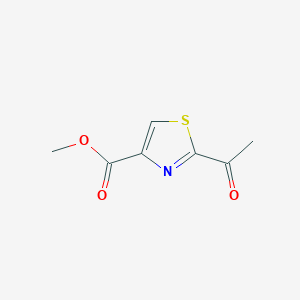

Methyl 2-acetylthiazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 2-acetyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4(9)6-8-5(3-12-6)7(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGHYFIJEUOADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466476 | |

| Record name | Methyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76275-87-1 | |

| Record name | Methyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes for Methyl 2-Acetylthiazole-4-Carboxylate

Sequential Bromination-Acetylation of Thiazole-4-Carboxylate Intermediates

This method adapts the bromination and acetylation strategy from the synthesis of 2-acetylthiazole to introduce the acetyl group at the 2-position of a pre-formed thiazole-4-carboxylate framework.

Step 1: Synthesis of Methyl Thiazole-4-Carboxylate

The process begins with the oxidation of thiazolidine-4-carboxylic acid, derived from L-cysteine hydrochloride and formaldehyde, using MnO₂ in acetonitrile at 60–80°C for 24–72 hours. Subsequent esterification with methanol and hydrochloric acid yields methyl thiazole-4-carboxylate with a reported yield of 80.8%.

Step 2: Regioselective Bromination at the 2-Position

The methyl thiazole-4-carboxylate undergoes bromination via diazotization. In a sulfuric acid medium, sodium nitrite reacts with the substrate at 0–10°C to form a diazonium intermediate, which is then treated with sodium bromide and copper sulfate to yield methyl 2-bromothiazole-4-carboxylate. Optimized conditions (0–10°C, 1.5–2.0 hours) achieve an 85.8% yield.

Step 3: Lithium-Halogen Exchange and Acetylation

The brominated intermediate reacts with butyllithium at -78°C, followed by quenching with ethyl acetate. This step, adapted from the acetylation of 2-bromothiazole, introduces the acetyl group at the 2-position. Key parameters include:

Optimization of Critical Reaction Parameters

Temperature and Stoichiometry in Bromination-Acetylation

Challenges and Limitations

Functional Group Compatibility

化学反应分析

Types of Reactions:

Oxidation: Methyl 2-acetylthiazole-4-carboxylate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction can yield thiazolidine derivatives, which are useful intermediates in various synthetic pathways.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole derivatives.

科学研究应用

Anti-inflammatory Properties

One of the most notable applications of methyl 2-acetylthiazole-4-carboxylate is its potential as an anti-inflammatory agent. Research indicates that it acts as an inhibitor of group IVA cytosolic phospholipase A2 (cPLA2), a key enzyme involved in the inflammatory response. In vitro studies have demonstrated that this compound effectively reduces the release of arachidonic acid, a precursor for pro-inflammatory mediators.

Case Study: Inhibition of cPLA2 Activity

- Objective : To assess the inhibitory effect on cPLA2.

- Method : Enzyme kinetics were used to evaluate inhibition potency.

- Results : this compound showed significant inhibition of cPLA2 activity, suggesting its potential for treating inflammatory diseases.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against various pathogenic microorganisms.

Comparison with Other Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Thiazole ring with acetyl and carboxylic acid | Anti-inflammatory and antimicrobial properties |

| Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | Dihydrothiazole structure | Antimicrobial activity |

| Thiazole derivatives (general class) | Varying substituents on thiazole | Diverse biological activities including antifungal and antibacterial effects |

This comparison highlights the unique position of this compound in terms of its dual anti-inflammatory and antimicrobial capabilities.

Synthesis and Modification

The synthesis of this compound can be optimized using various methods to enhance yield and purity. A notable synthetic method involves the use of butyllithium for acetylation reactions under controlled temperatures to minimize side reactions .

Synthesis Steps Overview

- Preparation of thiazolamine from thiocarbamide and monochloroacetaldehyde.

- Conversion of thiazolamine to 2-bromo thiazole.

- Acetylation of 2-bromo thiazole using butyllithium and ethyl acetate.

These steps ensure high yields while maintaining the integrity of the compound's structure.

作用机制

The mechanism of action of methyl 2-acetylthiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

相似化合物的比较

Table 1: Comparative Analysis of Thiazole-4-Carboxylate Derivatives

Substituent Effects on Reactivity and Properties

Acetyl Group (this compound) :

The electron-withdrawing acetyl group enhances electrophilic reactivity at the thiazole ring, making it suitable for nucleophilic substitution or condensation reactions. This property is exploited in medicinal chemistry for designing bioactive molecules .Chloro Group (Methyl 2-Chlorothiazole-4-Carboxylate) :

The chloro substituent is strongly electron-withdrawing, increasing the electrophilicity of the thiazole ring. This compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .Phenyl Group (Methyl 2-Phenylthiazole-4-Carboxylate) :

The bulky phenyl group introduces steric hindrance, reducing reactivity but enhancing stability. Such derivatives are explored in material science for their aromatic stacking properties .- Amino Group (Ethyl/Methyl 2-Aminothiazole-4-Carboxylate): The amino group is electron-donating, increasing nucleophilicity. These compounds are key intermediates in synthesizing thiazole-based drugs, such as sulfathiazole antibiotics .

Ester Group Variations

- Methyl vs. Ethyl Esters :

- Methyl esters (e.g., this compound) generally exhibit higher volatility and lower molecular weight compared to ethyl esters.

- Ethyl esters (e.g., Ethyl 2-acetylthiazole-4-carboxylate) have increased lipophilicity, which can enhance bioavailability in pharmaceutical applications .

生物活性

Methyl 2-acetylthiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its significant biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article delves into its biological activity, synthesis, comparative analysis with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiazole ring, an acetyl group, and a carboxylate moiety. Its molecular formula is , which contributes to its diverse biological activities. The compound's structure allows it to participate in various chemical reactions such as nucleophilic substitution and acylation, making it a versatile candidate for drug development.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties . It has been identified as a potent inhibitor of group IVA cytosolic phospholipase A2 (cPLA2), an enzyme crucial for the release of arachidonic acid from membrane phospholipids, which serves as a precursor for pro-inflammatory mediators. In vitro studies have demonstrated that this compound effectively inhibits cPLA2 activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness in combating microbial infections positions it as a potential lead compound for developing new antimicrobial agents . The compound's structural features may enhance its binding affinity to bacterial targets, further contributing to its efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with other thiazole-containing compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiazole ring with acetyl and carboxylic acid | Notable for cPLA2 inhibition |

| Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate | Dihydrothiazole structure | Exhibits antimicrobial activity |

| Thiazole derivatives (general class) | Varying substituents on thiazole | Diverse biological activities including antifungal and antibacterial effects |

This table highlights this compound's distinctive role in inhibiting cPLA2 compared to other thiazoles that may exhibit broader antimicrobial or antifungal activities .

The synthesis of this compound typically involves several chemical reactions that can vary based on laboratory practices. Understanding the specific mechanism of action remains an area needing further investigation; however, preliminary studies suggest interactions with specific proteins involved in metabolic pathways may influence their activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of cPLA2 : A study demonstrated that this compound inhibits cPLA2 with an IC50 value significantly lower than many established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory conditions .

- Antimicrobial Efficacy : Research has shown that this compound exhibits notable activity against Gram-positive bacteria, suggesting its utility in treating infections caused by resistant strains .

- Antioxidant Activity : Related thiazoles have been reported to possess antioxidant properties, which may contribute to their overall therapeutic potential .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-acetylthiazole-4-carboxylate?

Methodological Answer: The synthesis of thiazole derivatives typically involves coupling reactions under controlled conditions. For example, similar compounds (e.g., 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide) are synthesized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in aprotic solvents (e.g., DMF or dichloromethane). Reaction parameters such as pH (neutral to slightly acidic), temperature (room temperature to 60°C), and stoichiometric ratios of reactants are critical for achieving yields >85% . Purification via column chromatography and recrystallization ensures purity, with structural confirmation via H NMR and mass spectrometry (MS).

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical methods include:

- Nuclear Magnetic Resonance (NMR): H NMR peaks for the acetyl group (δ ~2.5–3.0 ppm) and ester moiety (δ ~3.7–4.0 ppm) confirm functional groups.

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass matching the molecular formula (e.g., CHNOS).

- Melting Point Analysis: Sharp melting points (e.g., 157–158°C for related compounds) indicate purity .

- Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% deviation).

Q. What are common derivatization reactions for thiazole-4-carboxylates?

Methodological Answer:

- Substitution: The acetyl group at the 2-position can undergo nucleophilic substitution. For instance, reaction with alkyl halides in the presence of KCO yields N-alkylated derivatives.

- Oxidation/Reduction: Oxidation with m-CPBA (meta-chloroperbenzoic acid) converts thiazoles to sulfoxides, while NaBH reduces acetyl groups to alcohols .

- Ester Hydrolysis: Basic hydrolysis (NaOH/EtOH) cleaves the methyl ester to the carboxylic acid, enabling further functionalization .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement, focusing on resolving bond lengths (e.g., C=O at ~1.21 Å) and angles. Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- ORTEP-III: Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the acetyl group .

- Packing Analysis: Identify crystal packing motifs (e.g., herringbone patterns) to correlate with solubility and stability .

Q. How can conformational analysis elucidate the reactivity of this compound?

Methodological Answer:

- Cremer-Pople Parameters: Quantify ring puckering in thiazole derivatives using amplitude (q) and phase angle (φ) coordinates. For example, planar thiazole rings (q ≈ 0 Å) exhibit higher resonance stabilization, while puckered conformers (q > 0.2 Å) may show enhanced nucleophilicity at the 4-carboxylate position .

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict electronic effects (e.g., acetyl group electron-withdrawing properties) on reaction pathways .

Q. What strategies mitigate decomposition during storage or experimental handling?

Methodological Answer:

- Stability Studies: Monitor degradation via HPLC under varying conditions (pH, temperature, light). For example, store at –20°C in amber vials under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Solvent Selection: Use anhydrous DMSO or DMF for stock solutions to minimize water-induced ester hydrolysis.

- Degradation Pathway Mapping: LC-MS identifies major degradation products (e.g., free carboxylic acid from ester cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。